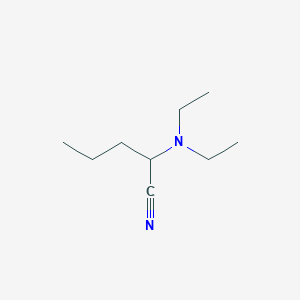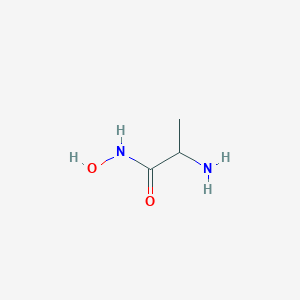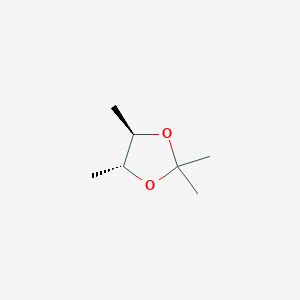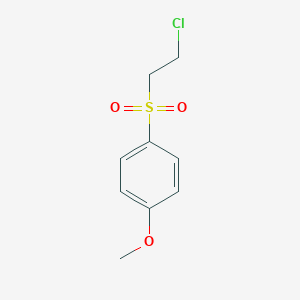
1-(2-Chloroethylsulfonyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethylsulfonyl)-4-methoxybenzene, also known as CEMS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonate ester that contains a chloroethyl group and a methoxy group attached to a benzene ring. CEMS is an important intermediate in the synthesis of various organic compounds and has been used in the development of new drugs and materials.
Mechanism of Action
1-(2-Chloroethylsulfonyl)-4-methoxybenzene acts as an alkylating agent, which means that it can react with nucleophilic groups such as amines, thiols, and carboxylic acids. This reactivity makes 1-(2-Chloroethylsulfonyl)-4-methoxybenzene useful in the synthesis of various organic compounds. 1-(2-Chloroethylsulfonyl)-4-methoxybenzene can also react with DNA and proteins, leading to the formation of adducts that can interfere with cellular processes.
Biochemical and Physiological Effects
1-(2-Chloroethylsulfonyl)-4-methoxybenzene has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy. It has also been shown to inhibit the growth of bacteria and fungi, making it useful in the development of new antibiotics. 1-(2-Chloroethylsulfonyl)-4-methoxybenzene has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloroethylsulfonyl)-4-methoxybenzene in laboratory experiments include its high reactivity, which makes it useful in the synthesis of various organic compounds. 1-(2-Chloroethylsulfonyl)-4-methoxybenzene is also relatively easy to synthesize and is readily available. However, the use of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene can be limited by its toxicity and potential for side reactions. Careful handling and storage are necessary to ensure safe use of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene in laboratory experiments.
Future Directions
There are several future directions for the use of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene in scientific research. One potential area is the development of new anticancer drugs based on the cytotoxic properties of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene. Another area is the development of new materials and catalysts based on the reactivity of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene. Further studies are needed to explore the potential of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene in these and other areas of research.
Synthesis Methods
The synthesis of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Chloroethylsulfonyl)-4-methoxybenzene as the final product.
Scientific Research Applications
1-(2-Chloroethylsulfonyl)-4-methoxybenzene has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the development of new drugs, materials, and catalysts. 1-(2-Chloroethylsulfonyl)-4-methoxybenzene has also been used in the synthesis of sulfonated polymers, which have applications in fuel cells, ion-exchange membranes, and other areas.
properties
CAS RN |
16191-81-4 |
|---|---|
Product Name |
1-(2-Chloroethylsulfonyl)-4-methoxybenzene |
Molecular Formula |
C9H11ClO3S |
Molecular Weight |
234.7 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
XXAYFPSUXJLYIT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCl |
synonyms |
4-[(2-Chloroethyl)sulfonyl]-1-methoxybenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
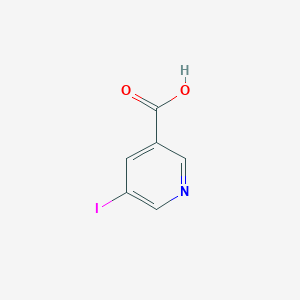
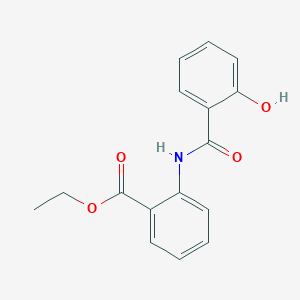
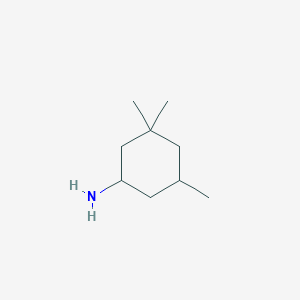
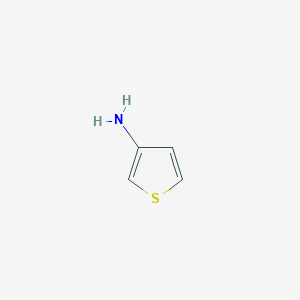
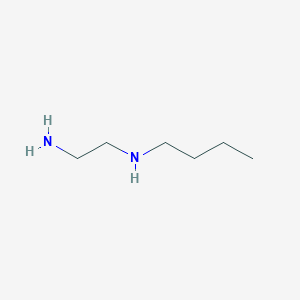
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
